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Compound of Interest

Compound Name:
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-

b]pyridine-2-carbaldehyde

Cat. No.: B1456057 Get Quote

An In-Depth Technical Guide to the Physical Properties of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-
b]pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a key intermediate in

medicinal chemistry, possesses a unique set of physical properties that are critical for its

application in the synthesis of complex therapeutic agents. This technical guide provides a

comprehensive overview of these properties, offering insights into its molecular structure,

thermal behavior, solubility profile, and spectroscopic characteristics. Understanding these

attributes is paramount for optimizing reaction conditions, purification protocols, and formulation

strategies in drug discovery and development.

Introduction
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, also known as N-

phenylsulfonyl-7-azaindole-2-carboxaldehyde, is a heterocyclic compound featuring a

pyrrolo[2,3-b]pyridine (7-azaindole) core.[1][2] This scaffold is a prevalent motif in numerous

biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[3] The

introduction of a phenylsulfonyl protecting group on the pyrrole nitrogen enhances the

compound's stability and modulates its reactivity. The aldehyde functionality at the 2-position
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serves as a versatile handle for a wide array of chemical transformations, making it a valuable

building block in the synthesis of pharmaceutical candidates.[3] This guide delves into the

fundamental physical characteristics of this compound, providing a robust foundation for its

effective utilization in research and development.

Molecular Structure and Properties
A thorough understanding of the molecular structure is the cornerstone for interpreting the

physical properties of a compound.

Chemical Structure
The chemical structure of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is

depicted below:

Figure 1: Chemical Structure of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-
carbaldehyde

Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. These

parameters are essential for predicting the compound's behavior in various chemical and

biological systems.
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Property Value Source

CAS Number 189089-91-6 [4]

Molecular Formula C₁₄H₁₀N₂O₃S [4]

Molecular Weight 286.31 g/mol [4]

Appearance Pale yellow solid powder [3]

Topological Polar Surface Area

(TPSA)
69.03 Å² [4]

LogP (Octanol-Water Partition

Coefficient)
2.0858 [4]

Hydrogen Bond Donors 0 [4]

Hydrogen Bond Acceptors 5 [4]

Rotatable Bonds 3 [4]

The TPSA and LogP values suggest moderate polarity and lipophilicity, which are critical

factors influencing cell permeability and overall pharmacokinetic properties of derivative

compounds. The absence of hydrogen bond donors and the presence of multiple acceptors will

govern its interaction with solvents and biological macromolecules.

Thermal Properties
While specific experimental values for the melting and boiling points of 1-(Phenylsulfonyl)-1H-
pyrrolo[2,3-b]pyridine-2-carbaldehyde are not readily available in the public domain, its

characterization as a solid powder at room temperature indicates a relatively high melting point,

typical for crystalline organic compounds of this molecular weight.

Experimental Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range

typically signifies a high degree of purity, whereas a broad melting range often suggests the

presence of impurities.

Protocol for Melting Point Determination (Capillary Method):
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Sample Preparation: A small amount of the finely powdered, dry sample is packed into a

capillary tube to a height of 2-3 mm.

Apparatus: A calibrated melting point apparatus is used.

Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed

to determine an approximate melting range, followed by a slower heating rate (1-2 °C per

minute) near the expected melting point for an accurate determination.

Observation: The temperature at which the first droplet of liquid appears (onset) and the

temperature at which the last solid particle melts (completion) are recorded as the melting

range.

Causality Behind Experimental Choices: The slow heating rate is crucial to ensure thermal

equilibrium between the sample, the heating block, and the thermometer, thus providing an

accurate measurement. A packed sample height of 2-3 mm ensures uniform heat distribution

throughout the sample.

Diagram of Melting Point Determination Workflow:

Finely powder the solid sample Pack into capillary tube (2-3 mm) Place in melting point apparatus Rapid heating for approximate range Slow heating (1-2 °C/min) near melting point Record onset and completion of melting Report melting range

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Solubility Profile
The solubility of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde in various

solvents is a critical parameter for its use in synthesis, purification, and formulation. While

quantitative solubility data is not widely published, its structural features provide qualitative

indications. The presence of the polar sulfonyl and aldehyde groups, combined with the

aromatic rings, suggests solubility in a range of common organic solvents.

Qualitative Solubility Testing
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A systematic approach to determining the solubility of a compound involves testing its

miscibility in a variety of solvents with differing polarities.

Protocol for Qualitative Solubility Testing:

Solvent Selection: A range of solvents should be chosen, including polar protic (e.g., water,

ethanol), polar aprotic (e.g., acetone, dimethylformamide), and nonpolar (e.g., hexane,

toluene) solvents.

Procedure: To a test tube containing a small, measured amount of the compound (e.g., 10

mg), add the chosen solvent dropwise with agitation.

Observation: Observe for complete dissolution. The solubility can be qualitatively described

as soluble, partially soluble, or insoluble.

Diagram of Solubility Testing Workflow:

Place known amount of compound in test tube Add selected solvent dropwise Agitate the mixture Observe for dissolution Categorize as soluble, partially soluble, or insoluble

Click to download full resolution via product page

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Properties
Spectroscopic data is indispensable for the structural elucidation and confirmation of 1-
(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. While specific spectra for this compound are not publicly available, the expected

chemical shifts can be predicted based on its structure.

¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9-

10 ppm). The aromatic protons of the pyrrolo[2,3-b]pyridine and the phenylsulfonyl group
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would resonate in the aromatic region (δ 7-9 ppm), with splitting patterns determined by their

coupling with adjacent protons.

¹³C NMR: The carbonyl carbon of the aldehyde would be observed at a characteristic

downfield chemical shift (δ 180-200 ppm). The aromatic carbons would appear in the range

of δ 110-150 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected

absorption bands for 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde include:

C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

S=O stretch (sulfonyl): Two strong absorption bands around 1350-1380 cm⁻¹ (asymmetric)

and 1160-1180 cm⁻¹ (symmetric).

C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

Conclusion
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a crucial building block in

the synthesis of medicinally important compounds. Its physical properties, including its solid

nature, moderate polarity, and characteristic spectroscopic features, are integral to its handling,

reaction optimization, and the characterization of its downstream products. While a

comprehensive set of experimentally determined physical data is not yet publicly available, the

information and protocols provided in this guide offer a solid framework for researchers and

scientists working with this versatile intermediate. Further studies to fully characterize its

physical properties would be a valuable contribution to the field of medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1456057?utm_src=pdf-custom-synthesis
https://www.pjps.pk/uploads/pdfs/CD-PJPS-21-1-08/Paper-8.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7736151/
https://www.leapchem.com/pharmaceutical-chemicals/pharmaceutical-intermediates/1-phenylsulfonyl-1h-pyrrolo-2-3-b-pyridine-2.html
https://www.chemscene.com/product/189089-91-6.html
https://www.benchchem.com/product/b1456057#physical-properties-of-1-phenylsulfonyl-1h-pyrrolo-2-3-b-pyridine-2-carbaldehyde
https://www.benchchem.com/product/b1456057#physical-properties-of-1-phenylsulfonyl-1h-pyrrolo-2-3-b-pyridine-2-carbaldehyde
https://www.benchchem.com/product/b1456057#physical-properties-of-1-phenylsulfonyl-1h-pyrrolo-2-3-b-pyridine-2-carbaldehyde
https://www.benchchem.com/product/b1456057#physical-properties-of-1-phenylsulfonyl-1h-pyrrolo-2-3-b-pyridine-2-carbaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1456057?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

